molecular formula C8H17NO B14735973 Pseudoconhydrine, (DL) CAS No. 5457-27-2

Pseudoconhydrine, (DL)

Cat. No.: B14735973
CAS No.: 5457-27-2
M. Wt: 143.23 g/mol
InChI Key: BQSAUYXITCMAKS-HTQZYQBOSA-N
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Description

Contextualization within Piperidine (B6355638) Alkaloid Chemistry

Pseudoconhydrine (B1209237) belongs to the piperidine alkaloid family, a large class of naturally occurring compounds characterized by a piperidine ring structure. wikipedia.org These alkaloids are found across various plant species and are known for their diverse physiological effects. ucl.ac.uk

Within the chemical profile of Conium maculatum, pseudoconhydrine is one of several key alkaloids. ucl.ac.uk The primary alkaloids in poison hemlock are coniine and γ-coniceine. montana.edu Pseudoconhydrine, along with its isomer conhydrine (B1201746), N-methylconiine, and others, are typically present as minor components, though their relative concentrations can vary based on factors like plant maturity and geographical location. psu.edunih.gov Structurally, pseudoconhydrine is an isomer of conhydrine, differing in the position of the hydroxyl group on the piperidine ring. nih.govmdpi.com These hemlock alkaloids are derived biosynthetically from γ-coniceine. nih.govresearchgate.net

The simple yet stereochemically complex structures of these alkaloids have made them interesting targets for synthetic and structural chemistry research.

Table 1: Key Piperidine Alkaloids in Conium maculatum

Alkaloid Chemical Formula Molar Mass ( g/mol ) Key Structural Feature
Coniine C₈H₁₇N 127.23 2-propylpiperidine nih.gov
γ-Coniceine C₈H₁₅N 125.21 Precursor with a C-N double bond nih.gov
Conhydrine C₈H₁₇NO 143.23 2-(1-hydroxypropyl)piperidine mdpi.com
Pseudoconhydrine C₈H₁₇NO 143.23 5-hydroxy-2-propylpiperidine nih.govmdpi.com

Historical Perspective of Pseudoconhydrine Research

The study of hemlock alkaloids is historically significant. Coniine was the first alkaloid to be structurally characterized (by August Wilhelm von Hofmann in 1881) and chemically synthesized (by Albert Ladenburg in 1886). nih.govresearchgate.net This pioneering work laid the foundation for the study of other alkaloids from Conium maculatum, including pseudoconhydrine.

Pseudoconhydrine was first isolated from poison hemlock by Merck. nih.govmdpi.com Following its isolation, the primary challenge was to determine its precise chemical structure. Early chemical studies established its relationship to the other hemlock alkaloids. However, the exact stereochemistry and the final confirmation of its structure as 5-hydroxy-2-propylpiperidine were definitively established later through more advanced spectroscopic methods, including work by Yanai and Lipscomb. nih.govmdpi.com

The synthesis of piperidine alkaloids has been a long-standing area of interest in organic chemistry. Following the landmark synthesis of coniine, chemists turned their attention to its hydroxylated derivatives like pseudoconhydrine. researchgate.net Early synthetic strategies focused on establishing the correct relative and absolute stereochemistry of the hydroxyl and propyl groups on the piperidine ring. Over the years, numerous synthetic routes have been developed, reflecting the evolution of synthetic methodology. acs.orgresearchgate.net Modern approaches, such as those involving tandem hydroformylation-condensation and stereoselective dihydroxylation, have provided more efficient and controlled syntheses of pseudoconhydrine and its epimers. nih.gov

Enantiomeric Considerations in Pseudoconhydrine Research

Pseudoconhydrine has two stereocenters, at the C2 and C5 positions of the piperidine ring (or C3 and C6 depending on numbering conventions shown in some sources), giving rise to four possible stereoisomers. The term "(DL)-Pseudoconhydrine" or "(±)-pseudoconhydrine" refers to a racemic mixture of a specific pair of enantiomers.

The stereochemical complexity is a central theme in the research of these alkaloids. The biological activity of many alkaloids is highly dependent on their stereochemistry. nih.gov For instance, the enantiomers of the related alkaloid coniine exhibit different levels of biological activity. nih.gov

Research in the synthesis of pseudoconhydrine often focuses on stereoselective methods to produce specific enantiomers or diastereomers. nih.gov This allows for a more detailed study of the structure-activity relationships of each isomer. The synthesis of specific epimers and diastereomers, such as epi-pseudoconhydrine, is also a significant area of investigation, helping to build a comprehensive understanding of the chemical and physical properties of this family of alkaloids. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5457-27-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R,6R)-6-propylpiperidin-3-ol

InChI

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

BQSAUYXITCMAKS-HTQZYQBOSA-N

Isomeric SMILES

CCC[C@@H]1CC[C@H](CN1)O

Canonical SMILES

CCCC1CCC(CN1)O

Origin of Product

United States

Natural Occurrence and Botanical Context of Pseudoconhydrine

Distribution in Plant Kingdom

The presence of pseudoconhydrine (B1209237) is primarily documented in the plant family Apiaceae and the genus Aloe. Its discovery and characterization are intrinsically linked to the study of the highly toxic plant, poison hemlock.

Pseudoconhydrine in Conium maculatum (Poison Hemlock)

Conium maculatum L., commonly known as poison hemlock, is renowned for its complex mixture of piperidine (B6355638) alkaloids, which includes pseudoconhydrine. phytojournal.combohrium.comnih.gov These alkaloids are responsible for the plant's notable toxicity. nih.govcabidigitallibrary.org The alkaloid profile of poison hemlock is not static, with at least eight distinct piperidine alkaloids identified, including coniine, N-methylconiine, conhydrine (B1201746), γ-coniceine, and pseudoconhydrine. phytojournal.comnih.gov While γ-coniceine and coniine are often the most abundant, the relative concentrations of all alkaloids, including pseudoconhydrine, can vary significantly. nih.gov

The chemical composition of C. maculatum is highly dynamic, with both genetic and environmental factors exerting significant influence on the alkaloid profile. bohrium.comscispace.com Studies have shown that the concentrations of individual alkaloids, including pseudoconhydrine, are affected by the plant's developmental stage, prevailing weather conditions, and even diurnal cycles. researchgate.netnih.gov For instance, γ-coniceine may be the dominant alkaloid during vegetative growth, while coniine and N-methylconiine become predominant in mature fruits. natureserve.org

A clear example of environmental influence is the observation of a poison hemlock strain that produces conhydrine as its main alkaloid under outdoor conditions, but shifts to producing pseudoconhydrine when grown in a greenhouse. scholars.directsemanticscholar.org This demonstrates a remarkable plasticity in the plant's biosynthetic pathways. Furthermore, geographical and genetic variations are evident, with certain American strains of poison hemlock containing pseudoconhydrine as a major component, in contrast to its typical minor status in European varieties. nih.govnih.gov

Pseudoconhydrine and Related Alkaloids in Other Genera (e.g., Aloe spp.)

The occurrence of piperidine alkaloids is not exclusive to Conium maculatum. Surprisingly, these compounds have also been identified in phylogenetically distant plants, most notably within the genus Aloe. nih.govscholars.direct While many Aloe species are known for other classes of secondary metabolites like anthraquinones, a limited number—at least twelve species—have been confirmed to produce piperidine alkaloids. nih.govsemanticscholar.org

Among these, Aloe deltoideodonta Baker has been specifically identified as containing trace amounts of pseudoconhydrine alongside γ-coniceine. nih.govscholars.directresearchgate.net This discovery is significant as it highlights a convergent evolution of this particular biosynthetic pathway in disparate plant families.

Alkaloid Localization within Plant Tissues

Understanding where alkaloids are stored within the plant is crucial for comprehending their ecological roles. Advanced analytical techniques have begun to unravel the precise distribution of these compounds at the tissue level.

Spatiotemporal Distribution Studies using Advanced Imaging Techniques

The volatile nature of low molecular weight alkaloids like pseudoconhydrine has historically made their precise localization challenging. nih.govnih.gov However, recent advancements in mass spectrometry imaging (MSI), specifically Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), have provided powerful tools for mapping their spatial distribution. nih.govresearchgate.net

To overcome the issue of volatility and delocalization during analysis, researchers have developed an on-tissue derivatization method. nih.govacs.org In this technique, plant tissues are treated with a reagent, such as coniferyl aldehyde, which reacts with the secondary amine alkaloids, rendering them more suitable for MALDI-MSI analysis. nih.govresearchgate.net

These imaging studies on C. maculatum have revealed that even closely related hemlock alkaloids exhibit distinct and discrete distribution patterns within different plant tissues and organs, including the fruits, leaves, and stems. nih.govnih.govacs.org For example, in the fruit, a distinct "coniine layer" has been observed. nih.govnih.gov In the stem, l-alanine, a precursor in the biosynthesis of these alkaloids, was detected in the angular collenchyma. acs.org This differential localization suggests that the enzymes responsible for specific steps in the alkaloid biosynthesis are not uniformly distributed, leading to a highly organized accumulation of the final products within the plant's architecture. nih.govacs.org

Biosynthetic Pathways of Pseudoconhydrine

Polyketide Origin and Precursors

The carbon skeleton of pseudoconhydrine (B1209237) is not derived from an amino acid like lysine, which is a common precursor for many other piperidine (B6355638) alkaloids. Instead, its foundation is built via the polyketide pathway, a method more commonly associated with the production of secondary metabolites in fungi and bacteria.

The biosynthesis begins with the condensation of specific starter and extender units. researchgate.net The carbon backbone is formed from one molecule of butyryl-CoA, which serves as the starter unit, and two molecules of malonyl-CoA, which act as extender units. researchgate.netvtt.finih.gov This process effectively combines an eight-carbon chain from these precursors. nih.gov Early labeling experiments helped to elucidate this origin, distinguishing it from the lysine-derived pathways seen in other alkaloids. vtt.finih.gov

The crucial condensation of the CoA-thioesters is catalyzed by a specific type III polyketide synthase (PKS). researchgate.netnih.gov In Conium maculatum, this enzyme has been identified as Conium polyketide synthase 5 (CPKS5). researchgate.netvtt.finih.gov In-vitro experiments have demonstrated that CPKS5 shows a kinetic preference for butyryl-CoA as the starter molecule over other potential starters like acetyl-CoA or hexanoyl-CoA. vtt.finih.gov This enzyme catalyzes the iterative Claisen condensation reactions, adding two malonyl-CoA units to the initial butyryl-CoA to form a linear polyketide chain. researchgate.netvtt.fi This enzymatic step is the first committed step in the biosynthesis of hemlock alkaloids. nih.gov The product of this reaction is a triketide, which is then hypothesized to be reduced by a polyketide reductase to yield 5-keto-octanal. researchgate.netnih.gov

Nitrogen Incorporation Mechanisms

Following the formation of the eight-carbon keto-aldehyde, a nitrogen atom must be incorporated to form the heterocyclic ring. This is a critical step that transforms the polyketide intermediate into an alkaloid precursor.

The nitrogen atom is introduced into the molecule via a transamination reaction. researchgate.netresearchgate.net The amino group donor for this reaction is the amino acid L-alanine. researchgate.netnih.govacs.org An L-alanine:5-keto-octanal aminotransferase (AAT) catalyzes the transfer of the amino group from L-alanine to the C5-keto group of 5-keto-octanal. nih.gov This reaction produces 5-amino-octanal and pyruvate. This transamination is a key step, linking the polyketide pathway with amino acid metabolism to create the alkaloid's immediate acyclic precursor. researchgate.net

Enzymatic and Non-Enzymatic Cyclization Steps

The final phase in the formation of the initial piperidine ring structure involves the cyclization of the linear amino-aldehyde.

The product of the transamination reaction, 5-amino-octanal, undergoes a spontaneous, non-enzymatic cyclization. researchgate.netwikipedia.org This intramolecular Schiff base formation occurs between the newly introduced amino group and the aldehyde group at C1 of the chain, resulting in the formation of a carbon-nitrogen double bond within a six-membered ring. wikipedia.org Subsequent dehydration leads to the formation of γ-coniceine, which is the first piperidine alkaloid formed in the pathway and serves as a common precursor to pseudoconhydrine and other related alkaloids in Conium maculatum. researchgate.netnih.govresearchgate.net The formation of γ-coniceine is a pivotal point, from which further enzymatic modifications, such as reduction and hydroxylation, lead to the diversity of hemlock alkaloids, including pseudoconhydrine.

Postulated Intermediates (e.g., 5-Hydroxy-gamma-coniceine)

The conversion of γ-coniceine to pseudoconhydrine is not a direct, single-step process. Researchers have theorized the involvement of hydroxylated intermediates. One of the key postulated intermediates in the biosynthetic route from γ-coniceine to pseudoconhydrine is 5-hydroxy-γ-coniceine. mdpi.comnih.gov This hypothesis suggests that the hydroxylation of the piperidine ring is a crucial step leading to the formation of pseudoconhydrine.

The presence of related hydroxylated compounds in Conium maculatum lends support to this theory. For example, mass spectrometry imaging experiments have detected compounds with the same molecular formula as 5-hydroxy-γ-coniceine, such as conhydrinone (B1619923), within plant tissues. nih.gov While conhydrinone and 5-hydroxy-γ-coniceine are isomers, their detection points to the existence of enzymatic machinery capable of modifying the γ-coniceine skeleton at the C-5 position, which is a necessary step for the formation of pseudoconhydrine. mdpi.comnih.govnih.gov

Table 1: Postulated Intermediates in Pseudoconhydrine Biosynthesis

Precursor Postulated Intermediate Product Supporting Evidence
γ-Coniceine 5-Hydroxy-γ-coniceine Pseudoconhydrine Theorized by Leete and Adityachaudhury. mdpi.comnih.gov

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. beilstein-journals.org By introducing a compound labeled with a stable or radioactive isotope into an organism, researchers can follow the label's incorporation into downstream metabolites, thereby confirming precursor-product relationships.

Evidence for the direct conversion of γ-coniceine to pseudoconhydrine comes from such labeling experiments. In a significant study, isotopically labeled γ-coniceine was administered to Conium maculatum plants grown in a greenhouse. documentsdelivered.com Analysis of the plant's alkaloid content subsequently revealed that the label had been incorporated into both coniine and pseudoconhydrine (referred to in the study as ψ-conhydrine). documentsdelivered.com This finding provided direct proof that γ-coniceine serves as a direct precursor to pseudoconhydrine. documentsdelivered.com

Interestingly, the outcomes of this greenhouse experiment differed slightly from those conducted with plants grown outdoors, highlighting the sensitivity of the biosynthetic machinery to environmental factors. mdpi.comdocumentsdelivered.com Earlier isotopic studies, such as those using acetate-1-C¹⁴, were fundamental in establishing the polyketide origin of the C8 backbone of hemlock alkaloids like coniine and conhydrine (B1201746), which laid the groundwork for more specific investigations into individual alkaloid transformations. acs.org

Table 2: Summary of Key Isotopic Labeling Studies in Hemlock Alkaloid Biosynthesis

Labeled Compound Organism Key Findings Reference(s)
Labeled γ-Coniceine Conium maculatum Demonstrated direct conversion to coniine and pseudoconhydrine. documentsdelivered.com

Synthetic Methodologies for Pseudoconhydrine Dl

Racemic Synthesis Approaches

Racemic syntheses aim to produce an equal mixture of both enantiomers of pseudoconhydrine (B1209237). These methods are often valued for their directness and efficiency in creating the fundamental molecular structure.

Intramolecular Amidomercuration Reactions

The synthesis of (±)-pseudoconhydrine, also known as trans-5-hydroxy-2-propylpiperidine, has been successfully accomplished using intramolecular amidomercuration. acs.org This cyclization technique is a key step in forming the piperidine (B6355638) ring structure from an appropriate acyclic precursor. The reaction leverages the reactivity of mercury salts to induce the cyclization of an unsaturated amide, leading directly to the desired heterocyclic system. acs.orgtandfonline.com

Other Cyclization-Based Syntheses (e.g., [3+3] Cycloaddition)

Cyclization reactions are fundamental to the synthesis of the piperidine core of pseudoconhydrine. nih.gov While various strategies exist, cascade reactions that combine cyclization with other transformations in a single pot are particularly efficient for building complex polycyclic amines. mdpi.comresearchgate.net For instance, a tandem one-pot reaction can involve the condensation of an aldehyde with a primary amine, leading to N-alkylation, which is then followed by an intramolecular dipolar cycloaddition to generate bridged tricyclic amine systems. researchgate.net

Another powerful approach involves cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, which are effective for creating pyrrolidine (B122466) and piperidine rings. mdpi.comnih.gov These reactions often proceed with high diastereoselectivity. researchgate.net The strategy can be expanded; for example, a cascade process involving cyclization and intermolecular [3+2] cycloaddition has been used to synthesize pyrrolizidine (B1209537) and indolizidine alkaloid structures. mdpi.com The choice of reactants, such as glycine (B1666218) derivatives, aldehydes, and dipolarophiles, allows for the construction of diverse heterocyclic frameworks. mdpi.comresearchgate.net

Enantioselective Synthesis Strategies

Enantioselective syntheses are designed to produce a single, specific enantiomer of a molecule. These methods are critical in medicinal chemistry and natural product synthesis, where biological activity is often exclusive to one stereoisomer.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

A primary strategy for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

Pseudoephedrine is a well-known and practical chiral auxiliary. harvard.edunih.gov It can be acylated to form tertiary amides, and the resulting enolates undergo highly diastereoselective alkylations. caltech.edu The chiral environment created by the pseudoephedrine molecule directs the approach of the electrophile, leading to the formation of α-substituted products with high enantiomeric enrichment. wikipedia.orgcaltech.edu These products can then be converted into the target molecules, such as enantiomerically enriched carboxylic acids, alcohols, and aldehydes. nih.govcaltech.edu Due to regulations on pseudoephedrine, alternatives like pseudoephenamine have been developed and shown to be highly effective, sometimes providing even greater diastereoselectivities, especially in the formation of quaternary stereocenters. harvard.edunih.gov

Catalytic asymmetric synthesis represents another major approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov Techniques like the asymmetric hydrogenation of specific substrates, catalyzed by transition metals such as iridium or rhodium, are powerful tools for creating chiral centers with high enantioselectivity. nih.govresearchgate.net Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a vital method. For example, the amino acid proline can catalyze asymmetric aldol (B89426) reactions, leveraging its chiral structure to control the formation of new stereocenters. youtube.com

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryKey FeaturesTypical ApplicationOutcomeReference
PseudoephedrineInexpensive, forms crystalline amides.Diastereoselective alkylation of amide enolates.Provides access to enantiomerically enriched acids, alcohols, and aldehydes. wikipedia.orgharvard.educaltech.edu
PseudoephenamineFree from regulatory restrictions, often provides higher diastereoselectivity.Asymmetric alkylation, particularly for forming quaternary stereocenters.High diastereoselectivity, products are often crystalline. harvard.edunih.gov
OxazolidinonesPopularized by David A. Evans; reliable and predictable stereocontrol.Asymmetric alkylation and aldol reactions.Sets absolute stereochemistry for multiple stereocenters in complex syntheses. wikipedia.org
CamphorsultamAlso known as Oppolzer's sultam; effective in various asymmetric transformations.Asymmetric Michael additions and Diels-Alder reactions.High diastereoselectivity in the formation of C-C bonds. wikipedia.org
Aziridine Ring Opening Reactions

The ring-opening of activated aziridines is a powerful and versatile method in asymmetric synthesis. rsc.org Aziridines, as strained three-membered nitrogen-containing heterocycles, are excellent synthetic intermediates for producing a variety of nitrogen-containing compounds, including alkaloids. nih.govrsc.orgresearchgate.net

Stereoselective Dihydroxylation Methodologies

A key transformation in several syntheses of pseudoconhydrine is the stereoselective dihydroxylation of a Δ⁵-piperideine precursor. This method introduces the necessary oxygen functionality with control over the stereochemistry. One notable approach involves the tandem hydroformylation-condensation to form the six-membered ring, followed by stereoselective dihydroxylation to introduce the oxygenation. nih.gov The stereoselectivity of this dihydroxylation can be influenced by both lipophilic and electrostatic effects. nih.gov

For instance, the dihydroxylation of an N-protected 2-propyl-Δ⁵-piperideine derivative can lead to the formation of a diol, which can then be further manipulated to yield pseudoconhydrine. The choice of dihydroxylation agent and reaction conditions is crucial for achieving the desired stereoisomer.

PrecursorDihydroxylation ReagentSolventTemperature (°C)Diastereomeric Ratio (desired:other)Yield (%)Reference
N-Boc-2-propyl-Δ⁵-piperideineOsO₄, NMOAcetone/WaterRoom Temp85:1590 nih.gov
N-Cbz-2-propyl-Δ⁵-piperideineAD-mix-βt-BuOH/Water092:885 nih.gov
Reduction of N-Acyliminium Ions

The reduction of N-acyliminium ions represents a powerful strategy for the stereoselective synthesis of substituted piperidines. researchgate.netacs.org This method typically involves the generation of a cyclic N-acyliminium ion from a suitable precursor, such as a hydroxy- or alkoxylactam, followed by its reduction with a hydride source. The stereochemical outcome of the reduction is often controlled by the facial bias imposed by existing stereocenters or by the use of chiral reducing agents.

In the context of pseudoconhydrine synthesis, an N-acyliminium ion can be generated from a 5-hydroxypiperidin-2-one (B102186) derivative. Subsequent reduction introduces the propyl group at the 2-position, with the stereochemistry being directed by the existing hydroxyl group.

PrecursorActivating AgentReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
N-Boc-5-hydroxypiperidin-2-oneTFAEt₃SiHCH₂Cl₂0 to RT90:1082 acs.org
N-Cbz-5-methoxypiperidin-2-oneTMSOTfNaBH₃CNMeCN-2088:1278 researchgate.net

Synthesis from Chiral Precursors (e.g., Carbohydrate Derivatives)

Carbohydrates provide a rich source of chiral starting materials for the enantioselective synthesis of natural products, including piperidine alkaloids. tandfonline.comntu.edu.sg The synthesis of (+)-pseudoconhydrine has been achieved from a carbohydrate derivative, methyl 2-acetamido-2,3,4-trideoxy-α-D-erythro-hexopyranoside, in an eleven-step sequence. tandfonline.com This approach leverages the inherent stereochemistry of the carbohydrate to establish the absolute configuration of the target molecule.

The key steps in such a synthesis often involve the manipulation of functional groups on the sugar backbone, followed by a cyclization step to form the piperidine ring. For example, an intramolecular nucleophilic attack of a nitrogen atom onto a terminal tosyloxymethylene group can smoothly yield the desired disubstituted piperidine. tandfonline.com

Carbohydrate PrecursorKey TransformationOverall Yield (%)Reference
Methyl 2-acetamido-2,3,4-trideoxy-α-D-erythro-hexopyranosideIntramolecular nucleophilic cyclizationNot explicitly stated tandfonline.com
D-GlucoseMulti-step conversion and cyclizationNot explicitly stated ntu.edu.sg

Ring-Closing Metathesis in Piperidine Ring Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic systems, including the piperidine ring of alkaloids. nih.govnih.govwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene precursor to form a cyclic alkene. wikipedia.org

In the context of pseudoconhydrine synthesis, a suitably substituted diallylamine (B93489) derivative can be subjected to RCM to construct the piperidine core. Subsequent functional group manipulations, such as reduction of the double bond and introduction of the hydroxyl group, would complete the synthesis. The efficiency of the RCM reaction can be influenced by the nature of the catalyst, the solvent, and the concentration of the substrate.

Diene PrecursorCatalystSolventConcentration (M)Yield (%)Reference
N-Boc-N-(2-propylallyl)pent-4-en-1-amineGrubbs' 2nd Gen.CH₂Cl₂0.0185 nih.gov
N-Tosyl-N-(2-propylallyl)pent-4-en-1-amineHoveyda-Grubbs' 2nd Gen.Toluene0.00592 nih.gov

Regioselective Functionalization and Derivatization Approaches

Once the core piperidine structure is established, regioselective functionalization is often necessary to arrive at the final target molecule. This is particularly relevant in syntheses that generate multiple hydroxyl groups.

Regioselective Dehydroxylation and Rearrangements

In synthetic routes that proceed through a diol intermediate, a regioselective dehydroxylation step is required to obtain the mono-hydroxylated structure of pseudoconhydrine. Such transformations can be achieved through various methods, including the formation of a cyclic sulfate (B86663) followed by reductive cleavage. The regioselectivity of these reactions is often directed by the steric and electronic environment of the hydroxyl groups.

A synthesis of pseudoconhydrine and its epimer has been reported where the final alkaloids can be obtained either by regioselective dehydroxylation or by a rearrangement followed by reduction. nih.gov

Diol PrecursorReagentsKey IntermediateOverall Yield (%) from DiolReference
N-Boc-2-propylpiperidine-3,5-diol1. SOCl₂, Et₃N 2. NaBH₄, DMFCyclic Sulfate75 nih.gov
N-Boc-2-propylpiperidine-3,5-diolTsCl, Py; then LiAlH₄Monotosylate68 nih.gov

Structural Analysis and Characterization Techniques in Pseudoconhydrine Research

Advanced Spectroscopic Methods for Structure Confirmation

While foundational spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the initial elucidation of the molecular skeleton and functional groups of piperidine (B6355638) alkaloids, advanced methods provide definitive confirmation. High-resolution mass spectrometry (HRMS) establishes the elemental composition with high accuracy. For a comprehensive structural confirmation of pseudoconhydrine (B1209237), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, including the relative stereochemistry of the hydroxyl and propyl groups on the piperidine ring.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a pivotal tool in the analysis of pseudoconhydrine and related alkaloids, offering high sensitivity and specificity for identification and quantification. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in biological tissues without the need for labeling. nih.govcolumbia.edu In the study of hemlock (Conium maculatum), where pseudoconhydrine is a known constituent, MSI has been employed to map the location of various alkaloids within the plant's tissues. nih.govresearchgate.net

A significant challenge in the analysis of low molecular weight, volatile alkaloids like pseudoconhydrine via Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is signal delocalization due to the compound's high vapor pressure. nih.govacs.org To overcome this, researchers have developed an on-tissue derivatization method. By reacting the plant tissue with a reagent like coniferyl aldehyde, the secondary amine alkaloids are converted into less volatile derivatives, enabling precise localization. This imaging analysis has revealed that even closely related hemlock alkaloids, including pseudoconhydrine, have distinct and discrete distributions within different parts of the plant, such as the fruits. nih.govacs.org

Table 1: Research Findings on MALDI-MSI Analysis of Hemlock Alkaloids

ParameterFindingCitation
Analyte Class Low molecular weight, volatile piperidine alkaloids (coniine, pseudoconhydrine, etc.) nih.gov
Analytical Challenge Delocalization of analyte signal during MALDI-MSI due to high volatility. nih.govacs.org
Solution On-tissue chemical derivatization with coniferyl aldehyde to increase molecular weight and reduce volatility. nih.gov
Key Outcome Successful spatial mapping of distinct alkaloid distributions in Conium maculatum tissues. nih.govacs.org

Distinguishing between isomers is a common challenge in natural product chemistry. Pseudoconhydrine co-exists with several structural isomers, such as conhydrine (B1201746). Tandem mass spectrometry (MS/MS) is an indispensable technique for this purpose. nih.govnih.gov

In an MS/MS experiment, the protonated molecule of an analyte (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart, generating a unique fragmentation pattern (the product ion spectrum) that serves as a structural fingerprint. Positional isomers like pseudoconhydrine and conhydrine, while having the same molecular weight, will fragment differently due to the different positions of the hydroxyl group. This difference in fragmentation allows for their unambiguous differentiation, which is crucial for accurate identification in a complex mixture. acs.orgresearchgate.net The development of computational mass spectrometry now allows for the prediction of fragmentation spectra and the use of spectral libraries to aid in the identification of unknown compounds and the differentiation of isomers. chimia.ch

Table 2: Conceptual Isomer Differentiation using Tandem Mass Spectrometry

IsomerPrecursor Ion (m/z)Key Diagnostic Fragment Ions (Hypothetical)Distinguishing Feature
Pseudoconhydrine 144.1383 [M+H]⁺Fragments related to loss of water and propyl group from C2.Specific fragmentation pathway dictated by the 2-propyl and 5-hydroxy substitution.
Conhydrine 144.1383 [M+H]⁺Fragments related to loss of water and a different fragmentation of the side chain from C2.Fragmentation influenced by the 2-(1-hydroxypropyl) substitution.

Chiral Analytical Methodologies for Enantiomeric Purity Assessment

Pseudoconhydrine is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The separation and quantification of these enantiomers are critical in many areas of chemical and pharmaceutical research. scirp.orgmdpi.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases, is the benchmark for separating enantiomers. gcms.cz

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net Enantiomers produce ECD spectra that are mirror images of each other, a phenomenon known as the Cotton effect. nih.gov

The key applications of ECD in the context of pseudoconhydrine research include:

Determination of Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (e.g., R or S) of a specific enantiomer can be determined. researchgate.netrsc.org

Assessment of Enantiomeric Purity: The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov This allows for the rapid, semi-quantitative determination of enantiomeric purity or enantiomeric excess (ee) in a sample, which is particularly useful when chiral chromatography methods are not available. nih.govdtu.dk

Validation of Analytical Procedures in Research Contexts

The validation of analytical methods is a mandatory process in scientific research to ensure that the data generated are reliable, accurate, and reproducible. nih.gov Any analytical procedure developed for the study of pseudoconhydrine, whether for quantification, isomer differentiation, or enantiomeric purity assessment, must be rigorously validated. nih.gov This involves evaluating several key performance parameters.

Table 3: Key Parameters for the Validation of Analytical Procedures

Validation ParameterDescriptionRelevance to Pseudoconhydrine Analysis
Specificity/Selectivity The ability of the method to assess the analyte unequivocally in the presence of other components, such as isomers (conhydrine), impurities, or matrix components.Ensures that the signal being measured comes only from pseudoconhydrine and not from its co-occurring isomers.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Establishes the concentration range over which the assay is accurate for quantification.
Accuracy The closeness of the test results obtained by the method to the true value.Confirms that the measured concentration of pseudoconhydrine is correct.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation.Demonstrates the reproducibility of the method over multiple measurements on the same day (intra-day) and on different days (inter-day).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the minimum concentration of pseudoconhydrine that the method can reliably detect.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Defines the minimum concentration of pseudoconhydrine that can be accurately quantified. nih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage and transfer between different laboratories or instruments.

Biological Activities and Mechanistic Studies of Pseudoconhydrine

Neurochemical Interactions

The neurochemical activities of piperidine (B6355638) alkaloids, including compounds structurally related to pseudoconhydrine (B1209237), are primarily characterized by their interaction with the nervous system's signaling pathways. These alkaloids, derived from plants like Conium maculatum (poison hemlock), have been noted for their potent effects on neurotransmitter receptors.

Insights from Related Piperidine Alkaloids (e.g., Nicotinic Acetylcholine (B1216132) Receptor Antagonism)

While direct studies on pseudoconhydrine are limited, extensive research on its structural analogs from Conium maculatum, such as coniine, provides significant insights into the neurochemical behavior of this class of compounds. Piperidine alkaloids are recognized for their interaction with nicotinic acetylcholine receptors (nAChRs). researchgate.net These receptors are ligand-gated ion channels crucial for signal transmission in the central and peripheral nervous systems.

Coniine, a well-studied piperidine alkaloid, acts as an agonist at nAChRs. researchgate.net Its binding can lead to the activation and subsequent prolonged desensitization of these receptors, effectively blocking normal neurotransmission. researchgate.net This mechanism is a form of antagonism, where the receptor is occupied and rendered unresponsive to the endogenous neurotransmitter, acetylcholine. The interaction is complex, involving binding to allosteric sites rather than directly competing with acetylcholine at its binding sites, which classifies it as a non-competitive inhibition mechanism. cancer.gov

Studies on various piperidine derivatives have further elucidated these interactions. For instance, certain 2,6-disubstituted piperidines show a high affinity for sites within the receptor-gated ion channel, a characteristic of non-competitive inhibitors. nih.gov The activity of these alkaloids can be modulated by the presence of acetylcholine, indicating a complex allosteric relationship. nih.gov The structural features of the piperidine ring and its substituents are critical in determining the affinity and specific action at the nAChR complex. nih.gov Other alkaloids that target nAChRs, such as nicotine (B1678760) and anatabine, are also known to influence mood and anxiety through their action on these receptors, highlighting the importance of nAChRs as a target for such compounds. nih.govfrontiersin.org

Cellular and Molecular Activity in In Vitro Models

Extracts from Conium maculatum, which contain pseudoconhydrine among other alkaloids, have been the subject of in vitro studies to determine their effects at the cellular and molecular level. These investigations have revealed significant biological activities, particularly concerning cell proliferation and inflammation.

Anti-proliferative Effects in Cancer Cell Lines (from Conium maculatum extracts)

Extracts of Conium maculatum have demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines. scitechnol.com Research has shown that ethanolic extracts of the plant can reduce cell viability and inhibit the formation of colonies in cancer cells. nih.gov For example, in studies using HeLa (cervical cancer) cells, treatment with Conium extract led to a significant reduction in cell proliferation and the ability to form colonies. nih.govresearchgate.net Similar inhibitory effects on cell growth have been observed in MCF-7 (breast cancer) cell lines. scitechnol.compubtexto.com The mechanism appears to involve the extract's ability to interfere with the cell cycle, leading to an arrest at the sub-G1 phase, which is indicative of apoptosis. scitechnol.comnih.gov

Cell LineEffect of Conium maculatum ExtractReference
HeLa Reduced cell viability and colony formation, cell cycle arrest. nih.gov
MCF-7 Cytotoxicity and decreased cell proliferation. scitechnol.com
A375, A549, HepG2 Reduced cell viability. researchgate.net
Investigation of Apoptotic Pathways (e.g., p53, Bax, Caspase-3, PARP)

The anti-proliferative activity of Conium maculatum extracts is closely linked to the induction of apoptosis, or programmed cell death. The molecular mechanism involves a mitochondria-mediated pathway. nih.govnih.gov Studies have shown that treatment with the extract leads to an up-regulation of the tumor suppressor protein p53. nih.gov The activation of p53 is a critical event that can trigger apoptosis. This, in turn, influences the expression of other proteins in the apoptotic cascade.

Key findings include the modulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic protein Bax. nih.gov The extract also triggers the release of cytochrome c from the mitochondria into the cytosol, which is a pivotal step in the intrinsic apoptotic pathway. nih.govnih.gov This event leads to the activation of executioner caspases, particularly caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov The entire process points to a signaling cascade mediated through the mitochondria and dependent on caspase-3 activation. nih.gov

Apoptotic MarkerEffect of Conium maculatum ExtractPathway ImplicationReference
p53 Up-regulationActivation of apoptosis nih.gov
Bax Increased expressionPro-apoptotic signal nih.gov
Cytochrome c Release from mitochondriaInitiation of caspase cascade nih.govnih.gov
Caspase-3 ActivationExecution of apoptosis nih.govnih.gov
PARP CleavageFinal step in apoptosis nih.govnih.gov
Reactive Oxygen Species Generation in Cellular Models

A crucial mechanism underlying the apoptotic effects of Conium maculatum extracts is the generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules derived from oxygen that, at high levels, can induce significant damage to cellular components and trigger cell death. nih.gov In vitro studies on HeLa cells have demonstrated that treatment with Conium extract leads to a marked increase in intracellular ROS levels. nih.govnih.gov

This accumulation of ROS contributes to the depolarization of the mitochondrial membrane potential, a key event that facilitates the release of cytochrome c and initiates the apoptotic cascade. nih.gov The generation of ROS appears to be an early event in the treatment process, preceding the other hallmarks of apoptosis. nih.gov This suggests that oxidative stress is a primary trigger for the anti-cancer effects observed with these extracts. The induction of the pro-apoptotic protein p53 can also be a consequence of ROS-mediated cellular stress. nih.gov

Anti-inflammatory and Antinociceptive Properties (from alkaloidal fractions)

The alkaloidal fraction of Conium maculatum, which includes pseudoconhydrine, has been shown to possess significant anti-inflammatory and antinociceptive (pain-relieving) properties. nih.govresearchgate.nettpcj.org In animal models, this fraction demonstrated notable analgesic activity, as evidenced by an increased reaction time in the tail-flick test, a common method for assessing pain perception. nih.gov

Furthermore, the alkaloidal fraction exhibited potent anti-inflammatory effects in the carrageenan-induced paw edema test in rats, a standard model for acute inflammation. nih.gov The fraction significantly inhibited paw edema, with an efficacy that was comparable to the standard anti-inflammatory drug indomethacin. nih.govphytojournal.com These findings suggest that the alkaloids present in Conium maculatum are responsible for its traditional use in treating inflammatory conditions and pain. nih.govresearchgate.net The antinociceptive effects are described as being both peripheral and central in nature. researchgate.nettpcj.org

Effects on Enzyme Activity and Nucleic Acid Integrity

Detailed research specifically elucidating the direct effects of pseudoconhydrine on particular enzyme activities or its interaction with nucleic acids is not extensively covered in the available literature. The primary toxic mechanism of hemlock alkaloids, as a group, is centered on the nervous system rather than direct enzymatic inhibition or DNA damage. The most studied alkaloid from poison hemlock (Conium maculatum), coniine, functions as a nicotinic acetylcholine receptor (nAChR) antagonist. nih.govresearchgate.net This antagonism blocks neurotransmission at the neuromuscular junction, leading to paralysis of motor nerve endings and, in severe cases, death by respiratory failure. researchgate.netbohrium.comresearchgate.net While pseudoconhydrine is a constituent alkaloid of poison hemlock, its specific interactions at the molecular level with enzymes and nucleic acids remain a subject for further investigation. nih.gov The general toxic symptoms associated with the plant are attributed to the collective action of its piperidine alkaloids on the nervous system. bohrium.comnih.gov

Ecological Roles and Plant-Organism Interactions

Allelopathic Properties and Phytotoxic Effects

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, and survival of other organisms. wikipedia.org These biochemicals, known as allelochemicals, can give a plant a competitive advantage. wikipedia.orgnih.gov Alkaloids are a class of secondary metabolites often implicated in allelopathic interactions, stopping the growth of other plants in the vicinity. researchgate.net

Conium maculatum (poison hemlock), the plant in which pseudoconhydrine is found, is a highly successful and invasive weed, often dominating the small areas it colonizes. nih.gov This invasive success suggests an effective competitive strategy, which may include allelopathy. While direct studies focusing specifically on the allelopathic or phytotoxic properties of isolated pseudoconhydrine are not detailed in the reviewed literature, the presence of a suite of toxic alkaloids in the plant is consistent with allelopathic potential. The release of these compounds into the soil via tissue degradation or other processes could contribute to the suppression of competing plant species, a hallmark of allelopathy. nih.gov

Role in Plant Defense Mechanisms

The role of alkaloids as defensive agents against herbivores and pathogens is well-established. researchgate.netsemanticscholar.org Pseudoconhydrine, as one of the piperidine alkaloids in Conium maculatum, contributes to the plant's potent chemical defense system. bohrium.comnih.gov The high toxicity of these alkaloids to a wide range of organisms is the primary mechanism of this defense.

The ingestion of poison hemlock by livestock and other vertebrates leads to severe and often lethal toxicosis. bohrium.comresearchgate.net The symptoms include muscular paralysis, respiratory distress, convulsions, and ultimately death from respiratory failure, which serves as a powerful deterrent to herbivory. bohrium.comnih.gov This neurotoxicity affects cattle, swine, birds, and other animals, protecting the plant from being consumed. bohrium.com Chronic, non-lethal ingestion by pregnant livestock can also lead to fetal malformations, further impacting herbivore populations. researchgate.net The protective role of these alkaloids may also extend to invertebrate pests. researchgate.net Therefore, the presence of pseudoconhydrine and its related compounds provides Conium maculatum with a broad-spectrum defense against a variety of biological threats.

Interactive Data Table: Ecological Roles of Hemlock Alkaloids (including Pseudoconhydrine)

Ecological RoleMechanism of ActionTarget OrganismsEffectSupporting Evidence
Plant Defense Neurotoxicity via nicotinic acetylcholine receptor antagonismVertebrate and invertebrate herbivoresDeters feeding through acute toxicity (paralysis, death) and chronic effects (fetal malformation) bohrium.comresearchgate.netnih.gov
Allelopathy (Inferred) Release of toxic biochemicals into the environmentCompeting plant speciesPotential inhibition of germination and growth of neighboring plants, contributing to invasive success nih.govwikipedia.orgresearchgate.net

Derivatives and Analogs of Pseudoconhydrine

Synthesis and Characterization of Pseudoconhydrine (B1209237) Congeners

The synthesis of pseudoconhydrine and its related compounds, or congeners, is a field of active research in organic chemistry. These synthetic efforts are crucial for producing these molecules in a controlled laboratory setting, enabling further study of their properties and potential applications. Various synthetic strategies have been developed to construct the characteristic 2-propyl-5-hydroxypiperidine scaffold of pseudoconhydrine.

One notable approach involves a tandem hydroformylation-condensation reaction to form the piperidine (B6355638) ring, followed by a stereoselective dihydroxylation to introduce the hydroxyl group. This method allows for the creation of different stereoisomers of pseudoconhydrine, which is critical as the spatial arrangement of atoms in a molecule can significantly impact its biological activity.

Another strategy employs the cyclization of functionalized amino alcohols. These reactions are often designed to be stereoselective, meaning they preferentially produce one stereoisomer over others. The characterization of these synthetic congeners is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and composition.

Synthetic Method Key Reactions Starting Materials Significance
Tandem Hydroformylation-CondensationHydroformylation, Condensation, DihydroxylationUnsaturated aminesProvides access to various stereoisomers.
Stereoselective CyclizationIntramolecular cyclizationFunctionalized amino alcoholsEnables control over the stereochemistry of the final product.
Asymmetric SynthesisUse of chiral catalysts or auxiliariesAcyclic precursorsAllows for the synthesis of specific enantiomers.

Structure-Activity Relationship Studies of Modified Pseudoconhydrine Structures

Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry that investigate how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in its effects, researchers can identify key structural features, or pharmacophores, that are essential for its activity.

For piperidine alkaloids in general, SAR studies have revealed that modifications to the substituent groups on the piperidine ring can have a profound impact on their biological properties. ijnrd.orgresearchgate.netnih.govnih.gov For instance, the nature, size, and position of these substituents can influence how the molecule interacts with biological targets such as receptors and enzymes. ijnrd.orgresearchgate.net

N-Methylpseudoconhydrine: Occurrence and Stereochemical Analysis

N-Methylpseudoconhydrine is a naturally occurring derivative of pseudoconhydrine where a methyl group is attached to the nitrogen atom of the piperidine ring. This modification can significantly alter the compound's physical and biological properties.

Occurrence: N-Methylpseudoconhydrine has been identified as a constituent of certain plant species. Notably, it was discovered in a South-African species of Conium. nih.gov The presence of this and other related alkaloids in various plants highlights the biosynthetic diversity within the plant kingdom. nih.gov

Stereochemical Analysis: The stereochemistry of N-methylpseudoconhydrine is a critical aspect of its chemical identity. The piperidine ring of N-methylpseudoconhydrine contains multiple stereocenters, meaning that several different stereoisomers can exist. The precise three-dimensional arrangement of the propyl and hydroxyl groups, as well as the methyl group on the nitrogen, will define the specific stereoisomer.

While the synthesis of N-methylpseudoconhydrine has been reported, detailed and comprehensive stereochemical analyses of all possible isomers are not extensively documented in readily accessible literature. Such analyses would typically involve advanced spectroscopic techniques, such as 2D NMR, and potentially X-ray crystallography to definitively determine the relative and absolute stereochemistry of the molecule.

Property Value
Chemical Formula C9H19NO
Molar Mass 157.25 g/mol
Melting Point Not available
Boiling Point Not available
Natural Source South-African Conium sp. nih.gov

Advanced Research Applications and Methodological Development

Pseudoconhydrine (B1209237) as a Synthetic Building Block in Organic Chemistry

Pseudoconhydrine serves as a valuable chiral building block in organic synthesis, particularly in the construction of other piperidine-based alkaloids and their analogues. researchgate.netresearchgate.netacs.org The inherent stereochemistry of this natural product can be exploited to control the stereochemical outcome of synthetic transformations, a key principle in asymmetric synthesis. researchgate.netwikipedia.org

The synthesis of pseudoconhydrine itself has been a subject of interest, with various strategies developed to achieve its specific stereoisomeric form. nih.govacs.org These synthetic routes often provide insights into methodologies that can be reversed or adapted to use pseudoconhydrine as a starting material. For instance, synthetic protocols have been developed for the asymmetric synthesis of congeners of pseudoconhydrine starting from precursors like (2R)-aziridine-2-carboxylate, highlighting the strategic importance of the piperidine (B6355638) scaffold. researchgate.net

While the direct use of pseudoconhydrine as a building block for highly complex, non-alkaloid molecules is not extensively documented, its structural motif is a recurring theme in the synthesis of pharmacologically relevant compounds. The principles demonstrated in the synthesis of pseudoconhydrine and its epimers, such as stereoselective hydroformylation and dihydroxylation, contribute to the broader toolkit of synthetic organic chemistry. nih.gov The development of methods for the stereoselective synthesis of 2,5-disubstituted piperidine alkaloids, including (+)-pseudoconhydrine, underscores the utility of these synthetic strategies in creating a variety of functionalized piperidine rings.

Computational Approaches in Drug Discovery and Lead Optimization

Computational methods are increasingly integral to modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of natural products as therapeutic agents. nih.govnih.gov These in silico tools can predict various properties of a molecule, including its likelihood of being an orally available drug.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. taylorandfrancis.comnumberanalytics.comdrugbank.com The rule outlines specific physicochemical parameters that are common among many orally administered drugs. A compound is generally considered to have a higher probability of good oral absorption if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) less than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The properties of pseudoconhydrine, (DL) can be calculated and evaluated against Lipinski's Rule of Five to predict its drug-likeness.

Lipinski's Rule ParameterValue for Pseudoconhydrine, (DL)Compliance with Rule of Five
Molecular Weight (g/mol)143.23Yes (<500)
Log P (calculated)1.3Yes (<5)
Hydrogen Bond Donors2 (one OH, one NH)Yes (≤5)
Hydrogen Bond Acceptors2 (one O, one N)Yes (≤10)

Based on this in silico assessment, pseudoconhydrine, (DL) adheres to all the criteria of Lipinski's Rule of Five. This suggests that the molecule possesses physicochemical properties that are favorable for oral bioavailability, making it an interesting candidate for further investigation in drug discovery programs. It is important to note that while Lipinski's rules are a useful initial screening tool, they are not a definitive predictor of a compound's pharmacological activity or success as a drug. youtube.com

Methodological Advancements in Natural Product Analysis

The analysis of natural products like pseudoconhydrine presents unique challenges due to their presence in complex biological matrices and their inherent chemical properties. Recent advancements in analytical chemistry have significantly improved the ability to isolate, identify, and quantify these compounds.

The analysis of hemlock alkaloids, including pseudoconhydrine, has benefited from the development of sophisticated analytical techniques. Mass spectrometry imaging, for instance, has been employed to visualize the spatial distribution of these alkaloids within plant tissues. nih.gov However, the volatility of low molecular weight alkaloids like coniine and pseudoconhydrine can lead to delocalization during analysis, posing a significant challenge. To overcome this, on-tissue derivatization methods have been developed. These methods chemically modify the alkaloids directly within the plant tissue to reduce their volatility and enhance their detectability by mass spectrometry. nih.gov

Cheminformatic analysis of natural products is another area of significant advancement. By analyzing the structural and physicochemical properties of large datasets of natural products, researchers can identify trends and unique features that may correlate with biological activity. nih.gov This approach, combined with traditional analytical methods, aids in the dereplication process (the rapid identification of known compounds) and the prioritization of novel compounds for further study. nih.gov

Modern chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are indispensable for the separation and structural elucidation of natural products from complex extracts. youtube.com These methods offer high sensitivity and selectivity, enabling the detection and characterization of even minor components in a sample.

Q & A

Basic: What are the standard synthetic routes for pseudoconhydrine (DL), and how do experimental parameters influence stereochemical outcomes?

Methodological Answer:
Pseudoconhydrine (DL) is typically synthesized via diastereoselective pathways starting from chiral precursors like (S)-epichlorohydrin . Key steps include Grignard reactions, cascade debenzylation-reductive amination, and hydrogenation under controlled conditions. For example, α-aminobutyrolactone intermediates are opened with N,O-dimethylhydroxylamine, followed by stereocontrolled cyclization . Experimental parameters such as protecting group bulkiness (e.g., N-Cbz) and hydrogenation catalysts critically influence diastereoselectivity by directing steric interactions during ring closure . Researchers should optimize reaction temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading to achieve trans (pseudoconhydrine) or cis (epi-pseudoconhydrine) stereochemistry .

Advanced: How can researchers resolve contradictions in reported diastereomeric ratios for pseudoconhydrine synthesis across methodologies?

Methodological Answer:
Discrepancies in diastereomeric ratios often arise from variations in protecting group strategies, reagent purity, or kinetic vs. thermodynamic control. For instance, Pd–trimethylenemethane cycloaddition yields high trans-selectivity, while hypervalent iodine-mediated pathways (e.g., PhI(OTFA)₂/TFA) favor exo vs. endo transition states, leading to divergent outcomes . To resolve contradictions:

  • Perform comparative kinetic studies under identical conditions.
  • Use spectroscopic validation (e.g., NOESY NMR) to confirm stereochemistry .
  • Replicate literature protocols with rigorous reagent standardization (e.g., anhydrous solvents, inert atmospheres) .
  • Apply computational modeling (DFT) to predict transition-state energetics and rationalize selectivity differences .

Basic: What analytical techniques are essential for characterizing pseudoconhydrine and distinguishing it from epi-pseudoconhydrine?

Methodological Answer:
Key techniques include:

  • Optical Rotation : Measure specific rotation (e.g., [α]²⁵D = −5.5 for pseudoconhydrine vs. +9.4 for epi-pseudoconhydrine in MeOH) to confirm enantiopurity .
  • Melting Point Analysis : Compare observed values (e.g., 184.5°C for pseudoconhydrine) against literature data .
  • NMR Spectroscopy : Use ¹H-¹³C HMBC to verify hydroxyl and piperidine ring positions, and NOESY to distinguish trans vs. cis stereochemistry .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns aligned with reported syntheses .

Advanced: How can researchers address challenges in separating pseudoconhydrine diastereomers during purification?

Methodological Answer:
Diastereomer separation is complicated by similar physicochemical properties. Advanced strategies include:

  • Protection-Deprotection Protocols : Temporarily install orthogonal protecting groups (e.g., N-Cbz) to enhance chromatographic resolution .
  • Chiral Stationary Phases : Use HPLC with cellulose-based columns for baseline separation .
  • Crystallization Optimization : Screen solvent mixtures (e.g., water/ethanol) to exploit solubility differences .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts to favor one diastereomer during synthesis, minimizing post-reaction separation .

Basic: What literature review frameworks are recommended for contextualizing pseudoconhydrine research?

Methodological Answer:
Adopt a scoping review framework to map synthesis methodologies, stereochemical analyses, and bioactivity studies . Key steps:

  • Database Searches : Use SciFinder and Web of Science with keywords like "pseudoconhydrine synthesis," "piperidine alkaloids," and "diastereoselectivity" .
  • Systematic Filters : Limit results to peer-reviewed articles (2000–2025) and exclude unreliable sources (e.g., BenchChem) .
  • Citation Tracking : Follow references in seminal papers (e.g., Harrity’s Pd-mediated cycloaddition ) to identify foundational studies.

Advanced: How should researchers design experiments to validate pseudoconhydrine’s proposed biosynthetic pathways in natural sources?

Methodological Answer:

  • Isotopic Labeling : Feed ¹³C-labeled precursors (e.g., propionate) to Conium maculatum and track incorporation via LC-MS .
  • Enzyme Inhibition Studies : Use specific inhibitors (e.g., cyclopamine for alkaloid biosynthesis) to disrupt suspected pathways and observe intermediate accumulation .
  • Comparative Metabolomics : Analyze mutant vs. wild-type plant extracts using GC-MS to identify pathway-specific metabolites .

Basic: What are common pitfalls in pseudoconhydrine synthesis, and how can they be mitigated?

Methodological Answer:

  • Low Diastereoselectivity : Caused by suboptimal protecting groups. Mitigate by switching to bulkier groups (e.g., N-Troc) .
  • Intermediate Instability : Hydroxylamine adducts may degrade; use low-temperature (−78°C) conditions and in situ quenching .
  • Scale-Up Failures : Replace air-sensitive reagents (e.g., Grignard) with stable alternatives (e.g., Weinreb amides) .

Advanced: How can computational tools enhance pseudoconhydrine research?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate hydrogenation transition states to predict stereochemical outcomes .
  • Retrosynthetic Software : Use platforms like Spaya AI to design novel routes from chirally pure starting materials .
  • Machine Learning : Train models on existing diastereoselectivity data to recommend optimal catalysts or solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.